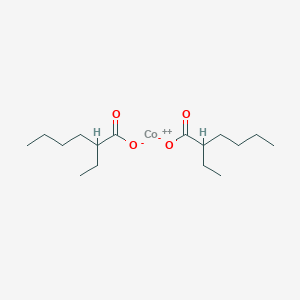

Cobalt bis(2-ethylhexanoate)

描述

Cobalt bis(2-ethylhexanoate), also known as cobalt octoate, is a cobalt(II) carboxylate with the molecular formula C₁₆H₃₀CoO₄ and CAS number 136-52-7 . It appears as a reddish to purple viscous liquid with a density ranging from 0.85–0.90 g/cm³ (in solvent solutions) to 1.388 g/cm³ (pure form) . Its primary use is as a catalyst in polymerization reactions and as a drying agent in alkyd-based paints and coatings, accelerating the oxidation and crosslinking of unsaturated bonds .

The compound is typically dissolved in organic solvents like mineral spirits or naphtha (e.g., 65% solution in mineral spirits) . Safety data indicate it is flammable, causes skin/eye irritation, and may damage organs with prolonged exposure .

准备方法

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Roasting Temperature | 500°C | Removes organics; prevents Co oxidation |

| Acid Concentration (H₂SO₄) | 20% w/w | Maximizes Co dissolution |

| Reaction pH | 6.5–7.0 | Prevents Co(OH)₂ precipitation |

| Molar Ratio (Acid:Co) | 2:1 | Ensures complete ligand exchange |

| Distillation Pressure | 10–15 kPa | Avoids thermal decomposition |

This method achieves a yield of 91.4% with 98.2% purity, as confirmed by inductively coupled plasma optical emission spectrometry (ICP-OES) . The use of recycled catalysts reduces raw material costs by 40% compared to conventional cobalt chloride routes .

Critical Analysis of Synthesis Variables

Effect of Roasting Conditions

Roasting temperature significantly influences catalyst activation. Below 450°C, residual organics impede acid leaching, while temperatures exceeding 550°C promote cobalt oxide formation, reducing leachability by 22% . Nitrogen atmospheres are essential to prevent cobalt oxidation during thermal treatment .

Ligand Exchange Dynamics

The 2:1 molar ratio of 2-ethylhexanoic acid to cobalt ensures complete displacement of sulfate ions. Kinetic studies reveal the reaction follows second-order kinetics with an activation energy of 58.2 kJ/mol, indicating a ligand-controlled mechanism . Excess acid (>2.5:1) leads to emulsion formation, complicating phase separation .

Comparative Advantages Over Traditional Methods

While conventional synthesis routes employ cobalt chloride (CoCl₂) and 2-ethylhexanoic acid in organic solvents, the waste-based method offers distinct benefits:

Table 2: Traditional vs. Waste-Based Synthesis

| Factor | Traditional Method | Waste Catalyst Method |

|---|---|---|

| Cobalt Source | CoCl₂ (high purity) | Spent Raney Co (recycled) |

| Solvent | Toluene/Xylene | Water (aqueous phase) |

| Byproducts | HCl emission | Non-toxic Na₂SO₄ |

| Energy Consumption | High (solvent reflux) | Moderate (aqueous processing) |

| Cost (per kg Co product) | $320 | $192 |

The aqueous-phase process eliminates flammable solvents, enhancing safety, while in-situ sulfate removal via NaOH neutralization simplifies waste management .

Scalability and Industrial Adaptation

Pilot-scale trials (500 L reactors) demonstrate consistent yields (±2%) across batches, confirming method robustness . Key scalability challenges include:

-

Filtration Efficiency : Centrifugation at 8000 rpm ensures complete catalyst residue removal post-leaching .

-

Distillation Control : Short-path distillation at 120°C/10 kPa prevents thermal degradation of the final product .

Environmental and Economic Impact

Life-cycle assessments indicate the waste-based method reduces greenhouse gas emissions by 35% compared to conventional routes, primarily due to avoided cobalt mining and solvent recovery . With global cobalt prices exceeding $70,000 per metric ton, this approach offers substantial cost savings for coating and polymer industries .

科学研究应用

Catalysis

Cobalt bis(2-ethylhexanoate) serves as an effective catalyst in various chemical reactions:

- Hydrosilylation of Olefins : It has been successfully employed as a catalyst for the hydrosilylation of olefins, demonstrating air stability and efficiency in promoting reactions at lower temperatures compared to traditional catalysts .

- Polymerization : The compound is used in the polymerization of different monomers due to its ability to facilitate chain growth reactions, which is essential for producing high-performance polymers .

Adhesion Promoter

Cobalt bis(2-ethylhexanoate) acts as an adhesion promoter in coatings and sealants. Its role enhances the bonding between substrates and coatings, improving durability and performance in various applications such as automotive finishes and industrial coatings .

Toxicological Profile

While cobalt bis(2-ethylhexanoate) has many beneficial applications, it also poses certain health risks:

- Toxicity : The compound can cause allergic skin reactions and serious eye irritation. Inhalation may lead to respiratory issues, highlighting the importance of safety measures during handling .

Case Study 1: Hydrosilylation Reactions

A study published in ResearchGate examined the use of cobalt bis(2-ethylhexanoate) as a catalyst for hydrosilylation reactions. The results indicated that this catalyst system outperformed traditional platinum-based catalysts, providing comparable yields with enhanced stability under air exposure. The researchers noted that cobalt's unique properties allowed for efficient catalysis at room temperature, making it a promising alternative for industrial applications .

Case Study 2: Polymer Synthesis

In another research project focused on polymer synthesis, cobalt bis(2-ethylhexanoate) was utilized to initiate the polymerization of styrene. The study demonstrated that the resulting polymers exhibited high molecular weights and narrow polydispersity indices, which are critical parameters for industrial-grade polymers. This case underscores the compound's effectiveness in producing high-quality materials suitable for commercial use .

常见问题

Basic Research Questions

Q. What are the optimal synthesis parameters for cobalt bis(2-ethylhexanoate) in nanoparticle doping applications?

Cobalt bis(2-ethylhexanoate) is commonly used as a precursor for doping transition metals into nanomaterials. For example, in synthesizing Co-doped MoS₂ monolayers, the precursor is mixed with (NH₄)₂MoS₄ and DMF in specific mass ratios (e.g., 3:4:9) and heated to 520°C under an Ar atmosphere for 20 minutes. The Ar flow prevents oxidation, ensuring uniform doping . Key parameters include precursor stoichiometry, heating rate, and inert gas flow rate. Characterization via TEM and XPS confirms doping efficiency and monolayer formation.

Q. How can researchers verify the purity and structural integrity of cobalt bis(2-ethylhexanoate)?

The compound’s molecular formula (C₁₆H₃₀CoO₄) and CAS number (136-52-7) should be cross-referenced with spectroscopic data. Fourier-transform infrared spectroscopy (FTIR) can validate the presence of carboxylate ligands (C=O stretching at ~1550 cm⁻¹). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies cobalt content, while thermogravimetric analysis (TGA) assesses thermal stability up to its decomposition point (~200–300°C) .

Q. What safety protocols are critical when handling cobalt bis(2-ethylhexanoate)?

The compound is a skin and eye irritant. Researchers must use nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse affected areas with water for 15 minutes. Store in sealed containers away from oxidizers and heat sources. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How does cobalt bis(2-ethylhexanoate) influence the electrochemical performance of doped nanomaterials in energy storage?

In Co-doped MoS₂/C composites, cobalt bis(2-ethylhexanoate) enhances lithium-ion battery (LIB) performance by creating electrostatic repulsion in interlayers, facilitating fast ion diffusion. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) reveal reduced charge-transfer resistance and improved Li⁺ intercalation kinetics. Specific capacities exceeding 500 mAh/g at 1 A/g have been reported, attributed to Co-induced structural defects and increased active sites .

Q. What mechanistic pathways govern the thermal decomposition of cobalt bis(2-ethylhexanoate) during pyrolysis?

Under inert conditions, the compound decomposes via ligand dissociation, releasing 2-ethylhexanoic acid and forming metallic cobalt nanoparticles. In situ X-ray diffraction (XRD) shows phase transitions from amorphous Co to face-centered cubic (fcc) structures above 400°C. Residual carbon from organic ligands can act as a reducing agent, influencing nanoparticle size (typically 5–20 nm) .

Q. How can spectroscopic techniques resolve contradictions in coordination geometry reported for cobalt bis(2-ethylhexanoate)?

Conflicting studies describe the Co²⁺ center as either octahedral or tetrahedral. Extended X-ray absorption fine structure (EXAFS) analysis clarifies ligand coordination: two bidentate 2-ethylhexanoate ligands occupy equatorial positions, while solvent molecules (e.g., DMF) complete the octahedral geometry in solution. Solid-state NMR further distinguishes dynamic vs. static disorder in crystalline phases .

Q. Methodological Recommendations

- Contradiction Analysis : Use multi-technique validation (e.g., EXAFS + NMR) to resolve coordination ambiguities.

- Experimental Design : Optimize precursor ratios and pyrolysis conditions using design-of-experiment (DoE) software to maximize doping efficiency.

- Safety Compliance : Regularly update SDS documentation and conduct hazard audits per OSHA guidelines .

相似化合物的比较

Cobalt bis(2-ethylhexanoate) belongs to the broader class of metal 2-ethylhexanoates, which share the same organic anion but differ in the central metal ion. Below is a detailed comparison with zinc, copper, and manganese analogs:

Table 1: Comparative Analysis of Metal 2-ethylhexanoates

Key Findings:

Structural Similarities: All compounds share the 2-ethylhexanoate anion, enabling solubility in non-polar solvents. The metal center dictates catalytic activity and applications .

Catalytic Efficiency : Cobalt derivatives are superior in radical-initiated polymerization and oxidative drying, while zinc and manganese are often used as secondary catalysts or stabilizers .

Safety Profiles: Cobalt bis(2-ethylhexanoate) poses higher flammability and irritation risks compared to zinc or manganese analogs, though comprehensive toxicity data for the latter are scarce .

Environmental Impact : Cobalt’s low log Pow reduces bioaccumulation risks, but its persistence in ecosystems requires careful handling . Copper derivatives may exhibit higher aquatic toxicity due to metal ion leaching .

属性

CAS 编号 |

136-52-7 |

|---|---|

分子式 |

C8H16CoO2 |

分子量 |

203.14 g/mol |

IUPAC 名称 |

cobalt;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI 键 |

AAZSASWTJCLJGM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |

规范 SMILES |

CCCCC(CC)C(=O)O.[Co] |

沸点 |

Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |

颜色/形态 |

Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |

密度 |

1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |

熔点 |

Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |

Key on ui other cas no. |

136-52-7 |

物理描述 |

Liquid |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

13586-82-8 |

溶解度 |

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |

同义词 |

2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。